Cas no 1255783-31-3 (Diethyl 2-(4-bromophenyl)succinate)

Diethyl 2-(4-bromophenyl)succinate 化学的及び物理的性質
名前と識別子
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- Diethyl 2-(4-bromophenyl)succinate
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- インチ: 1S/C14H17BrO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3
- InChIKey: PYSWTTQPTNIORU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C(C(=O)OCC)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 298
- トポロジー分子極性表面積: 52.6
- 疎水性パラメータ計算基準値(XlogP): 3
Diethyl 2-(4-bromophenyl)succinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019124945-5g |
Diethyl 2-(4-bromophenyl)succinate |
1255783-31-3 | 95% | 5g |
$1032.00 | 2023-09-03 |
Diethyl 2-(4-bromophenyl)succinate 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
Diethyl 2-(4-bromophenyl)succinateに関する追加情報
Diethyl 2-(4-bromophenyl)succinate: A Comprehensive Overview
Diethyl 2-(4-bromophenyl)succinate (CAS No. 1255783-31-3) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, also referred to as diethyl 4-bromophenyl succinate, belongs to the class of esters and is derived from succinic acid. Its structure consists of a succinic acid backbone with two ethoxy groups and a bromophenyl substituent, making it a versatile molecule for various applications.
The molecular formula of diethyl 2-(4-bromophenyl)succinate is C16H19BrO4, and its molecular weight is approximately 379.27 g/mol. The compound is characterized by its bromine atom at the para position of the phenyl ring, which contributes to its unique reactivity and selectivity in chemical reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of anticancer agents and neuroprotective drugs.
One of the key features of diethyl 2-(4-bromophenyl)succinate is its ability to undergo various transformations under mild reaction conditions. For instance, it can serve as a substrate for nucleophilic substitution reactions, where the bromine atom can be replaced by other functional groups such as hydroxyl or amino groups. This property makes it an ideal candidate for the construction of complex molecular frameworks in medicinal chemistry.
In terms of physical properties, diethyl 2-(4-bromophenyl)succinate is typically a white crystalline solid with a melting point around 65°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in organic synthesis protocols that require precise control over reaction conditions.
Recent advancements in synthetic methodologies have further expanded the utility of diethyl 2-(4-bromophenyl)succinate. For example, researchers have employed this compound as a precursor in the synthesis of polymeric materials with tailored properties. By incorporating this ester into polymer backbones, scientists have been able to develop materials with enhanced biocompatibility and drug delivery capabilities.
The application of diethyl 2-(4-bromophenyl)succinate in drug discovery has also been explored extensively. Studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). This finding has prompted further investigations into its potential as a lead compound for developing treatments for Alzheimer's disease and related conditions.
In addition to its role in therapeutic development, diethyl 2-(4-bromophenyl)succinate has found applications in analytical chemistry as a reference standard for chromatographic methods. Its well-defined structure and stability make it an ideal choice for calibrating high-performance liquid chromatography (HPLC) systems used in quality control processes within the pharmaceutical industry.
From an environmental perspective, recent research has focused on understanding the biodegradation pathways of diethyl 2-(4-bromophenyl)succinate. Studies indicate that under aerobic conditions, this compound can be metabolized by microbial communities, albeit at a slower rate compared to other esters. This information is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, diethyl 2-(4-bromophenyl)succinate (CAS No. 1255783-31-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic and analytical techniques, continue to position it as an important tool in both academic research and industrial development.
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